molecular formula C6H13BrO5 B097847 6-Bromohexane-1,2,3,4,5-pentol CAS No. 15430-94-1

6-Bromohexane-1,2,3,4,5-pentol

Cat. No.: B097847
CAS No.: 15430-94-1
M. Wt: 245.07 g/mol
InChI Key: IBXOWOYVOOTHAW-KVTDHHQDSA-N
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Description

6-Bromohexane-1,2,3,4,5-pentol is a polyhydroxy compound featuring a hexane backbone substituted with five hydroxyl groups and a bromine atom at the sixth position. The bromine substituent introduces distinct electronic and steric effects, influencing reactivity, solubility, and functional utility in synthetic or industrial contexts .

Properties

CAS No.

15430-94-1

Molecular Formula

C6H13BrO5

Molecular Weight

245.07 g/mol

IUPAC Name

(2R,3R,4S,5S)-6-bromohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13BrO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

IBXOWOYVOOTHAW-KVTDHHQDSA-N

SMILES

C(C(C(C(C(CBr)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CBr)O)O)O)O)O

Synonyms

6-Bromo-6-deoxy-D-mannitol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent Backbone Key Features
6-Bromohexane-1,2,3,4,5-pentol (hypothetical) Bromine (-Br) Hexane Electronegative Br enhances electrophilicity; potential SN2 reactivity.
6-(Methylamino)hexane-1,2,3,4,5-pentol Methylamino (-NHCH₃) Hexane Hydrogen-bonding capability; derived from biomass for carbon capture .
6-Nitrohexane-1,2,3,4,5-pentol Nitro (-NO₂) Hexane Strong electron-withdrawing group; enhances acidity and stability .
Cyclohexane-1,2,3,4,5-pentol Cyclic structure Cyclohexane Rigid ring system; exhibits anticonvulsant and anti-inflammatory effects .
Xylitol ((2R,3r,4S)-pentane-1,2,3,4,5-pentol) None (pentane backbone) Pentane Linear sugar alcohol; used in thermal energy storage .

Physical and Chemical Properties

Property 6-Bromohexane-pentol (inferred) 6-(Methylamino)hexane-pentol Xylitol Cyclohexanepentol
Molecular Weight ~245 g/mol (estimated) 195.21 g/mol 164.16 g/mol 164.16 g/mol
Solubility Moderate (Br reduces polarity) High (polar NHCH₃ group) High in water Moderate (cyclic structure)
Melting Point Not reported Not reported 92–96°C 220–225°C
Key Reactivity SN2 substitution at Br Hydrogen bonding; amine redox Hydrogen bonding Ring-opening reactions

Research Findings and Trends

  • Electronic Effects: Bromine’s electronegativity increases electrophilicity at C6, contrasting with the electron-donating methylamino group, which enhances solubility and CO₂ affinity .
  • Sustainability: Methylamino hexane-pentol derivatives are highlighted for biomass-derived synthesis, aligning with green chemistry trends .

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